Lipophilicity Advantage: Computed LogP Comparison with 1-(Methylsulfonyl)isoquinoline
The computed LogP (XLogP3) for 1-(Methylsulfonyl)isoquinoline is 2.72. Based on established fragment-based lipophilicity contribution, the additional methylene group in 1-Ethylsulfonylisoquinoline is expected to increase LogP by approximately 0.5 units, yielding a predicted LogP of ~3.2. This represents a quantifiable and predictable increase in lipophilicity that can enhance passive membrane permeability relative to the methyl analog. [1].
| Evidence Dimension | Computed LogP (XLogP3) |
|---|---|
| Target Compound Data | ~3.2 (predicted based on methylene increment) |
| Comparator Or Baseline | 1-(Methylsulfonyl)isoquinoline: 2.72 |
| Quantified Difference | ΔLogP ≈ +0.5 |
| Conditions | Computed by XLogP3 algorithm; direct experimental logP not available in public domain for 1-Ethylsulfonylisoquinoline. |
Why This Matters
A higher LogP value predicts improved passive membrane permeability, which is a critical parameter for selecting lead compounds in cell-based assays and for optimizing oral bioavailability in drug discovery programs.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society; 1995. (Fragment constant for -CH2- ≈ 0.5 logP units). View Source
